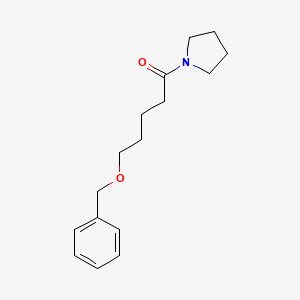![molecular formula C15H27N3O4 B14309575 2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol CAS No. 114290-60-7](/img/structure/B14309575.png)
2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol is an aromatic organic compound that features tertiary amine and phenolic hydroxyl functionalities within the same molecule. This compound is known for its versatility and is widely used in various chemical processes and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol typically involves a Mannich reaction, where phenol reacts with formaldehyde and dimethylamine under vacuum conditions. The water produced during the reaction is removed to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the compound is produced in large quantities using similar Mannich reaction conditions. The process is optimized to ensure high yields and purity, making it suitable for various applications in the chemical industry .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides are used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol is used in various scientific research applications, including:
Chemistry: As a catalyst in epoxy resin chemistry and polyurethane chemistry.
Biology: In the synthesis of biologically active compounds.
Medicine: As a component in drug formulations.
Industry: Used in the production of coatings, sealants, adhesives, and elastomers.
Wirkmechanismus
The compound exerts its effects through its tertiary amine and phenolic hydroxyl functionalities. These groups can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Similar structure but with dimethylamino groups instead of hydroxymethyl groups.
2,4,6-Tri-tert-butylphenol: Features tert-butyl groups instead of amino groups.
Uniqueness
2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol is unique due to its combination of tertiary amine and phenolic hydroxyl functionalities, which provide it with distinct reactivity and versatility in various chemical processes.
Eigenschaften
CAS-Nummer |
114290-60-7 |
|---|---|
Molekularformel |
C15H27N3O4 |
Molekulargewicht |
313.39 g/mol |
IUPAC-Name |
2,4,6-tris[[hydroxymethyl(methyl)amino]methyl]phenol |
InChI |
InChI=1S/C15H27N3O4/c1-16(9-19)6-12-4-13(7-17(2)10-20)15(22)14(5-12)8-18(3)11-21/h4-5,19-22H,6-11H2,1-3H3 |
InChI-Schlüssel |
FWMCOYLFUCBELR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC(=C(C(=C1)CN(C)CO)O)CN(C)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
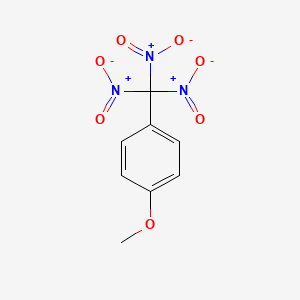
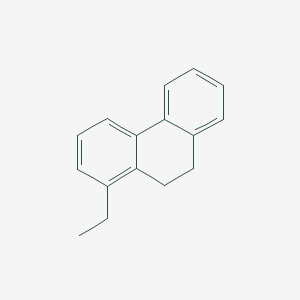
![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)
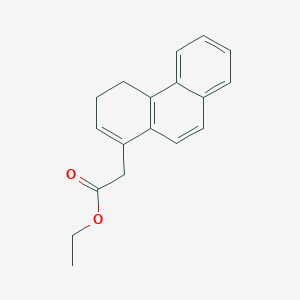

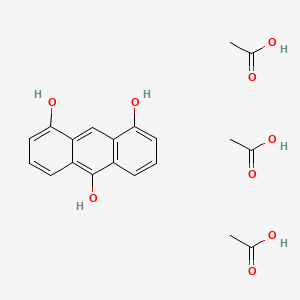
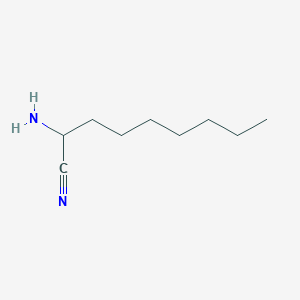
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
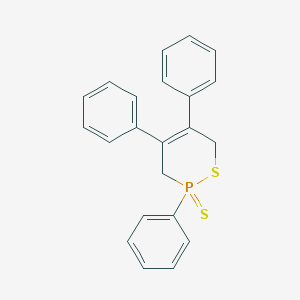
![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
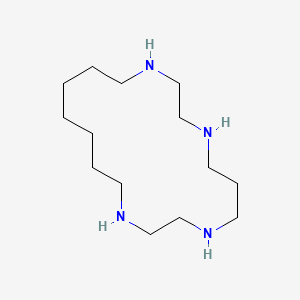
silane](/img/structure/B14309553.png)
